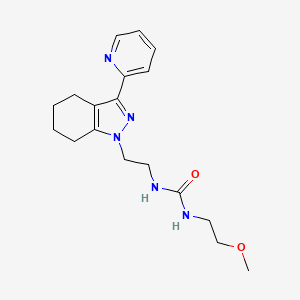
1-(4-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Structure : The compound consists of a dihydropyridine ring with a carboxamide group and two chlorobenzyl substituents. The triphenylphosphonium moiety is attached to one of the chlorobenzyl groups .
Synthesis Analysis
The synthesis of this compound involves the reaction of (4-chlorobenzyl)triphenylphosphonium chloride with an appropriate precursor. The exact synthetic route would depend on the desired stereochemistry and regioselectivity of the dihydropyridine ring formation. Further details on the synthetic methods and conditions would require a thorough literature search .
Molecular Structure Analysis
The molecular structure of 1-(4-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide consists of a dihydropyridine core, with the phosphonium and carboxamide groups attached to different positions on the aromatic rings. The chlorobenzyl substituents contribute to its overall lipophilicity and reactivity .
Chemical Reactions Analysis
- Substituted Benzofuroxans : These compounds have potential biological activities and can be explored further .
Physical And Chemical Properties Analysis
- Melting Point : The compound is solid at room temperature, with a melting point likely above 300°C .
- Spectroscopic Properties : IR, NMR, and UV-Vis spectra can provide insights into its functional groups and electronic transitions .
Applications De Recherche Scientifique
Synthesis and Biological Agents
- A study focused on the synthesis of related compounds for potential biological applications. Specifically, the antimicrobial activities of synthesized compounds were evaluated, showing significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).
Fluorescence Properties
- Research into the non-catalytic conversion of related compounds in the presence of water resulted in fluorescent derivatives. This study investigated their spectral-luminescence properties and measured fluorescence quantum yield (Ershov et al., 2015).
Heterocyclic Synthesis
- Another study achieved the synthesis of fused heterobicyclic systems with related moieties, aiming to establish a relationship between structure and activities. These synthesized compounds showed better antimicrobial activity against selected microbes compared to control (Abdel-Monem, 2004).
Hydrogen Bonding and Anticonvulsant Properties
- An investigation into the crystal structures of anticonvulsant enaminones related to the compound highlighted the importance of hydrogen bonding in their structure (Kubicki et al., 2000).
X-ray Diffraction and Derivative Synthesis
- A study involving X-ray diffraction of derivatives, including synthesis and structural analysis, provided insights into the molecular and crystal structures of related compounds (Okul et al., 2019).
Spectroscopic Investigation
- Spectroscopic investigation into dihydronicotinamides, which are structurally related, revealed important conformational and fluorescence characteristics (Fischer et al., 1988).
Antimicrobial Agents
- A study synthesized a series of compounds and screened them for in vitro antibacterial and antifungal activities, elucidating their structures through various spectroscopic techniques (Desai et al., 2011).
Diversity-Oriented Synthesis
- Research on diversity-oriented synthesis provided a method for creating a variety of compounds, including those related to 1-(4-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Baškovč et al., 2012).
Coordination Chemistry
- A study on the coordination chemistry of related compounds revealed significant insights into the molecular structure and bonding characteristics (Shi et al., 2010).
X-ray Mapping and Heterocyclic Design
- X-ray mapping in heterocyclic design provided valuable information on the structural features and the potential applications of these compounds (Rybakov et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-16-9-7-15(21)8-10-16/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVORKFSOHYMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3015848.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B3015850.png)
![(E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B3015851.png)
![3-(4-((4-(trifluoromethyl)benzyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B3015853.png)

![9-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015856.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3015860.png)
![4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B3015861.png)


![3-(2-Chlorophenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3015867.png)
methanone](/img/structure/B3015870.png)